molecular formula C8H7F2NO B3036664 2-(2,4-Difluorophenyl)acetamide CAS No. 399-34-8

2-(2,4-Difluorophenyl)acetamide

Cat. No. B3036664
Key on ui cas rn: 399-34-8
M. Wt: 171.14 g/mol
InChI Key: SJSQINDQCWKFAM-UHFFFAOYSA-N
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Patent
US07053104B2

Procedure details

Preparation of 2,4-difluorophenylethylamine 2,4-Difluorophenylacetic acid (5 g, 29 mmol) in thionyl chloride (50 mL) was heated at reflux for 10 min and the excess thionyl chloride removed by distillation. The acid chloride in dichloromethane (10 mL) was added to a cooled (−78° C.) solution of NH3 (20 mL) in dichloromethane (250 mL). Triethylamine (40 mL) was added and the reaction stirred at ambient temperature for 60 min. The solvents were then evaporated and the remaining solid dissolved in diethyl ether (500 mL). The organic solution was washed with 10% HCl (4×100 mL), 1 N NaOH (4×100 mL), dried over anhydrous MgSO4, filtered and concentrated to afford 630 mg (13%) of 2,4-difluorophenylacetamide.
Name
2,4-difluorophenylethylamine 2,4-Difluorophenylacetic acid
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([OH:12])=O.FC(C1C=CC(F)=CC=1)C[NH2:16]>S(Cl)(Cl)=O>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[CH2:9][C:10]([NH2:16])=[O:12] |f:0.1|

Inputs

Step One
Name
2,4-difluorophenylethylamine 2,4-Difluorophenylacetic acid
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)CC(=O)O.FC(CN)C1=CC=C(C=C1)F
Name
Quantity
50 mL
Type
solvent
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at ambient temperature for 60 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride removed by distillation
ADDITION
Type
ADDITION
Details
The acid chloride in dichloromethane (10 mL) was added to
ADDITION
Type
ADDITION
Details
Triethylamine (40 mL) was added
CUSTOM
Type
CUSTOM
Details
The solvents were then evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the remaining solid dissolved in diethyl ether (500 mL)
WASH
Type
WASH
Details
The organic solution was washed with 10% HCl (4×100 mL), 1 N NaOH (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=C(C=CC(=C1)F)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 12.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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